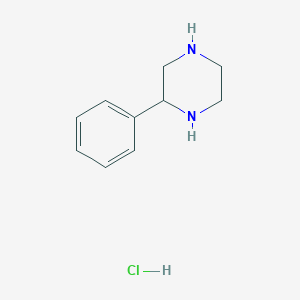
2-Phenylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpiperazine hydrochloride is a chemical compound featuring a phenyl group bound to a piperazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its biological and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent. The reaction mixture is then treated with an alkaline aqueous solution to obtain the product .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating aniline and bis-(2-chloroethyl)amine hydrochloride in a large electric heating reactor. The reaction is carried out at around 230°C for 2.5 hours, followed by neutralization with sodium hydroxide solution. The product is then purified through reduced pressure distillation, yielding a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: 2-Phenylpiperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine N-oxide, while reduction may yield phenylpiperazine. Substitution reactions can produce various derivatives depending on the substituents introduced .
科学的研究の応用
2-Phenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-Phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as an antagonist at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it modulates the levels of serotonin in the brain, which can influence mood, cognition, and behavior. Additionally, it may interact with dopamine receptors, contributing to its effects on the central nervous system .
類似化合物との比較
1-Phenylpiperazine: A simple derivative with similar pharmacological properties.
4-Phenylpiperidine:
Nefazodone: An antidepressant that shares structural similarities with 2-Phenylpiperazine hydrochloride
Uniqueness: this compound is unique due to its specific interaction with serotonin and dopamine receptors, making it a valuable compound for research in neuropharmacology. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .
特性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
2-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-12H,6-8H2;1H |
InChIキー |
PZHBYDWIPNREIQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



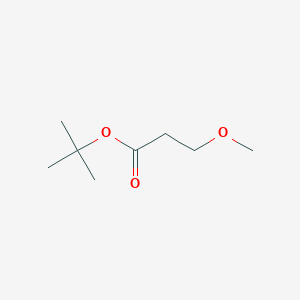
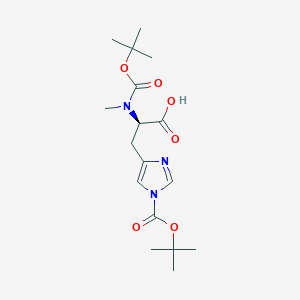
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
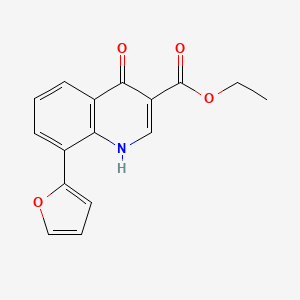
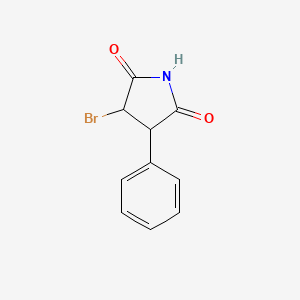

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
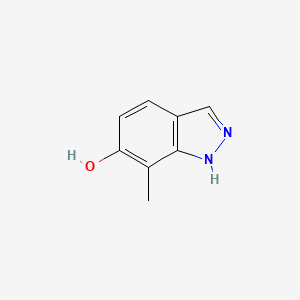
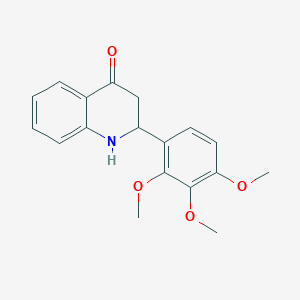
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
